molecular formula C18H14N4O B3183579 Di-2-pyridyl ketone benzoylhydrazone CAS No. 101342-95-4

Di-2-pyridyl ketone benzoylhydrazone

Cat. No.: B3183579
CAS No.: 101342-95-4
M. Wt: 302.3 g/mol
InChI Key: JKDNNYIZVUOWOE-UHFFFAOYSA-N
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Description

Di-2-pyridyl ketone benzoylhydrazone (DPKBH) is a tridentate hydrazone ligand synthesized by condensing di-2-pyridyl ketone with benzoyl hydrazide in ethanol . DPKBH forms stable complexes with transition metals such as Fe(II/III), Cu(II), Ni(II), Zn(II), and U(VI), with stoichiometries typically ranging from 1:1 to 1:2 (metal:ligand) . Its complexes are characterized by high molar absorptivity (e.g., 378 L·mol⁻¹·cm⁻¹ at 370 nm for Cu(II)-DPKBH) and stability constants (e.g., log β₂ = 10.34 for Fe(III)-DPKBH) .

DPKBH is widely used in analytical chemistry for spectrophotometric determination of metals in environmental, biological, and industrial samples due to its selectivity and sensitivity . For instance, it enables detection of uranium(VI) at concentrations as low as 0.02 µg·mL⁻¹ .

Properties

CAS No.

101342-95-4

Molecular Formula

C18H14N4O

Molecular Weight

302.3 g/mol

IUPAC Name

N-(dipyridin-2-ylmethylideneamino)benzamide

InChI

InChI=1S/C18H14N4O/c23-18(14-8-2-1-3-9-14)22-21-17(15-10-4-6-12-19-15)16-11-5-7-13-20-16/h1-13H,(H,22,23)

InChI Key

JKDNNYIZVUOWOE-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)NN=C(C2=CC=CC=N2)C3=CC=CC=N3

Canonical SMILES

C1=CC=C(C=C1)C(=O)NN=C(C2=CC=CC=N2)C3=CC=CC=N3

Pictograms

Irritant

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

DPKBH belongs to the di-2-pyridyl ketone hydrazone family, which includes derivatives with modified hydrazide substituents. Key analogues are compared below:

Compound Name Substituent on Hydrazide Key Features Reference
DPKBH Benzoyl Forms 1:2 complexes with Cu(II), Fe(II/III), U(VI); λmax = 370–377 nm; log β₂ (Fe(III)) = 10.34; used in environmental and pharmaceutical analysis .
Di-2-pyridyl ketone salicyloylhydrazone Salicyloyl (2-hydroxybenzoyl) Chelates Fe(II/III) with enhanced stability due to phenolic –OH group; used in dual Fe redox-state detection .
Di-2-pyridyl ketone guanylhydrazone (DPGH) Guanyl (NH2–C(=NH)–NH–) Selective for Co(II), Ni(II), Cu(II), Fe(II), and Pd(II); limited cation range compared to DPKBH; λmax = 430–570 nm .
Di-2-pyridyl ketone thiosemicarbazone (HDpT) Thiosemicarbazide Exhibits antitumor activity via Fe chelation; forms redox-active Fe complexes that induce oxidative stress in cancer cells .
Di-2-pyridyl ketone nicotinoylhydrazone (HDKN) Nicotinoyl Binds Cu(II) in distorted octahedral geometry; exhibits variable chelation modes (neutral or monoanionic) .

Analytical Performance

The table below highlights the analytical parameters of DPKBH and related ligands in metal determination:

Ligand Metal Detected λmax (nm) Molar Absorptivity (L·mol⁻¹·cm⁻¹) Linear Range (µg·mL⁻¹) Detection Limit (µg·mL⁻¹) Applications Reference
DPKBH Cu(II) 370 378 0.02–1.82 0.001 Environmental, pharmaceutical samples
DPKBH U(VI) 377 2.2 × 10⁴ 0.2–12 0.02 Uranium in monazite sand
Di-2-pyridyl ketone 2-furoylhydrazone Ga(III) 420 1.5 × 10⁴ 0.01–0.5 0.005 Biological samples
2-Benzoylpyridine thiosemicarbazone (BPT) Zn(II) 430 1.8 × 10⁴ 0.26–2.61 0.1 Pharmaceutical analysis
Di-2-pyridyl ketone salicyloylhydrazone Fe(II/III) 520/620 1.1 × 10⁴/8.9 × 10³ 0.05–5.0 0.02 Iron speciation in water

Key Findings:

  • Selectivity : DPKBH outperforms DPGH in cation range, forming complexes with both transition metals and actinides (e.g., U(VI)) .
  • Sensitivity : DPKBH’s molar absorptivity for Cu(II) (378 L·mol⁻¹·cm⁻¹) is comparable to BPT (430 nm, 1.8 × 10⁴) but lower than HDpT derivatives optimized for Fe-mediated redox activity .
  • Stability : Fe(III)-DPKBH complexes exhibit higher stability constants (log β₂ = 10.34) than salicyloylhydrazone analogues (log β₂ ~ 9.2), attributed to the benzoyl group’s electron-withdrawing effect .

Q & A

Q. What are the standard synthesis procedures for DPKBH, and how is purity validated?

DPKBH is synthesized by refluxing equimolar amounts of di-2-pyridyl ketone and benzoylhydrazide in absolute ethanol for 2 hours. The crude product is recrystallized from ethanol to achieve a melting point of 130–132°C. Purity is confirmed via elemental analysis and infrared (IR) spectroscopy, with IR peaks confirming the presence of hydrazone (-NH-N=C) and pyridyl moieties. Stock solutions (e.g., 10⁻² M in ethanol) are prepared for experimental use .

Q. Which spectroscopic and computational methods are used to characterize DPKBH?

  • FT-IR Spectroscopy : Identifies functional groups (e.g., C=O, N-H stretches) and confirms tautomeric forms (keto-enol).
  • Elemental Analysis : Validates stoichiometry and purity.
  • Computational Modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G(d)) predict vibrational frequencies, hyperpolarizability, and π-electron delocalization across the pyridyl and hydrazone moieties. These are cross-validated with experimental IR data .

Q. How is DPKBH applied in spectrophotometric metal ion detection?

DPKBH forms a 1:2 complex with uranium(VI) in 50% ethanolic solution, exhibiting maximum absorbance at 377 nm. The method is linear over 0.2–12 µg mL⁻¹ for uranium(VI), with a detection limit of 0.01 mg/L. Applications include uranium quantification in monazite sand, leveraging competitive reagent systems to minimize interference .

Advanced Research Questions

Q. What are the coordination properties of DPKBH with transition metals, and how do structural variations affect binding?

DPKBH exhibits versatile coordination via its pyridyl N, hydrazonic O, and imine N atoms. It binds Cu(II) in neutral (N,N,O-tridentate) or monoanionic (N,N,O,O-tetradentate) forms, as shown in crystallographic studies (CCDC 695749). Tautomerism (keto-enol equilibrium) and pH influence coordination geometry, with Jahn-Teller distortions observed in octahedral Cu(II) complexes .

Q. How can DPKBH derivatives be tailored for enhanced adsorption or selectivity?

Modifying the hydrazone moiety (e.g., salicyloylhydrazone) improves adsorption on resins like Amberlite XAD-6. Such derivatives show pH-dependent binding capacities (e.g., 0.5–5.0 mg g⁻¹) and selectivity for Fe(III) over Al(III) in competitive media. Adsorption isotherms (Freundlich/Langmuir) and kinetic models (pseudo-second-order) guide optimization .

Q. What methodological challenges arise in ensuring selectivity for target metal ions (e.g., U(VI))?

Interference from Fe(III), Co(II), and anions (e.g., PO₄³⁻) requires masking agents like EDTA or citrate. pH optimization (4.5–6.0) and ethanol content (40–60% v/v) stabilize the U(VI)-DPKBH complex. Validation via standard addition or ICP-MS is recommended for complex matrices .

Q. How do computational models enhance understanding of DPKBH’s electronic properties?

DFT calculations reveal extended π-conjugation, contributing to nonlinear optical (NLO) behavior (hyperpolarizability β ≈ 3.8 × 10⁻³⁰ esu). HOMO-LUMO gaps (~3.5 eV) correlate with redox activity, explaining ligand-to-metal charge transfer in complexes .

Q. What redox mechanisms are associated with DPKBH-metal complexes in biological systems?

Iron complexes of DPKBH analogues (e.g., di-2-pyridyl ketone thiosemicarbazones) exhibit redox cycling between Fe(II)/Fe(III), generating ROS for anticancer activity. Cytotoxicity assays (IC₅₀ ≈ 5–20 µM) and DNA cleavage studies (via gel electrophoresis) validate therapeutic potential .

Q. How can discrepancies in reported coordination geometries (e.g., octahedral vs. square planar) be resolved?

Multi-technique approaches are critical:

  • X-ray crystallography : Resolves bond lengths/angles (e.g., Cu-N ≈ 1.95–2.05 Å).
  • ESR Spectroscopy : Identifies d⁹ Cu(II) geometries (g∥ ≈ 2.25, g⊥ ≈ 2.05).
  • Electronic Absorption : d-d transitions (e.g., 600–700 nm for octahedral Cu(II)) .

Q. What parameters optimize DPKBH-based spectrophotometric assays for trace metal analysis?

  • pH : 4.5–6.0 maximizes complex stability.
  • Ethanol Concentration : 50% v/v balances solubility and sensitivity.
  • Reagent-to-Metal Ratio : 2:1 (DPKBH:U(VI)) ensures stoichiometric binding.
  • Kinetic Studies : Monitor absorbance stability over 24–48 hours .

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